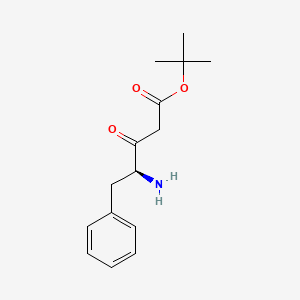

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate

Description

Properties

IUPAC Name |

tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARZVAOLKYDGSV-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849402 | |

| Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85613-64-5 | |

| Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate can undergo various chemical reactions, including:

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Manganese catalysts in the presence of hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation: Hydroxylated tert-butyl esters.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This compound can also participate in redox reactions, affecting cellular pathways and enzyme activities .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility : The Boc group in the target compound facilitates selective deprotection under acidic conditions (e.g., TFA), whereas methyl esters require harsher basic hydrolysis .

- Gaps in Data : While spectroscopic methods (UV, NMR) are standard for structural elucidation , comparative pharmacokinetic or toxicity data for these compounds remain scarce in the provided evidence.

Biological Activity

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, an amino group, and a phenyl group, contributing to its unique properties and biological activities.

Research indicates that this compound may exert its biological effects through multiple pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various pathological conditions.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, particularly in models simulating ischemic conditions.

Key Findings from Research Studies

- Cell Viability and Apoptosis : In vitro studies using mouse Neuro 2A neuroblastoma cells demonstrated that treatment with this compound significantly increased cell viability under oxidative stress conditions. The compound reduced apoptosis markers such as caspase activity and Annexin V positivity, indicating its protective role against cell death .

- Oxidative Stress Reduction : The compound effectively lowered levels of intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential, suggesting enhanced cellular health under stress conditions .

- Regulation of Signaling Pathways : Treatment with this compound resulted in elevated phosphorylation of Akt and increased expression of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are critical for cellular defense against oxidative damage .

Data Table: Summary of Biological Activities

Neuroprotective Effects in Ischemic Models

A notable study investigated the compound's effects on primary cortical neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/RP). Results indicated that this compound significantly mitigated neuronal damage by reducing oxidative stress markers and promoting cell survival pathways. This suggests its potential application in treating ischemic stroke and related neurodegenerative diseases.

Q & A

Q. Advanced Research Focus

- DFT Calculations : Gaussian or ORCA software to model transition states in amide bond formation or Boc deprotection.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) using GROMACS .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for new derivatives .

How do steric effects from the tert-butyl group influence nucleophilic attack at the keto position?

Basic Research Focus

The tert-butyl group creates steric hindrance, reducing nucleophilic accessibility:

- Kinetic Studies : Compare reaction rates of tert-butyl vs. methyl esters in nucleophilic additions (e.g., Grignard reagents). Tert-butyl derivatives show 3–5x slower kinetics .

- X-ray Analysis : Crystal structures reveal distorted geometries around the keto group, limiting attack angles .

What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.